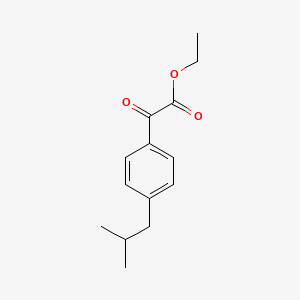

![molecular formula C22H18FN5O3S B2924736 Ethyl 2-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate CAS No. 852374-84-6](/img/structure/B2924736.png)

Ethyl 2-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

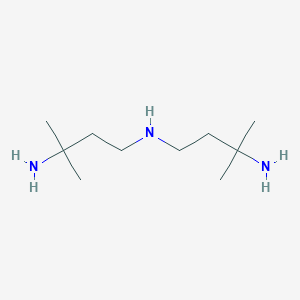

This compound is a complex organic molecule that contains several functional groups and rings, including a fluorophenyl group, a triazolo[4,3-b]pyridazine ring, and a benzoate ester. These groups are common in many pharmaceuticals and could potentially give this compound a variety of biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-triazole ring, in particular, is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of chemical reactions. For example, triazolopyridazines can undergo dehydration and cyclization reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorophenyl group could potentially increase its lipophilicity, which could affect its solubility and permeability .Aplicaciones Científicas De Investigación

Anticancer Activity

Compounds with the [1,2,4]triazolo[4,3-b]pyridazin nucleus have been studied for their potential anticancer properties. For example, certain derivatives have demonstrated cytotoxic effects on various cancer cell lines .

Antibacterial Activity

The triazolo[4,3-a]pyrazine nucleus, which is structurally related to the compound , has shown promise in antibacterial activities. Modifications to this nucleus can lead to compounds with significant antibacterial properties .

Antiviral Activity

Triazoloquinazoline derivatives have been explored for their antiviral applications. These compounds can inhibit viral replication and are considered for further research in antiviral drug development .

Anti-inflammatory Activity

Some triazolo derivatives exhibit anti-inflammatory effects. They can be used to reduce inflammation in various conditions and are being investigated for their therapeutic potential .

Antihypertensive Activity

Triazoloquinazoline and its derivatives have also been reported to possess antihypertensive activities. They may play a role in managing high blood pressure .

Anticonvulsant Activity

Research has indicated that certain triazolo compounds can act as anticonvulsants. They may help in controlling seizures and are being studied for use in epilepsy treatment .

Antidiabetic Activity

Triazolo derivatives have shown potential in antidiabetic activity. They could be used in the management of diabetes by influencing blood sugar levels .

Antioxidant Activity

These compounds may also serve as antioxidants. They can neutralize free radicals and are being considered for their protective effects against oxidative stress .

Direcciones Futuras

Given the potential biological activities of compounds with similar structures, this compound could be a subject of future research in medicinal chemistry. Further studies could focus on elucidating its mechanism of action, optimizing its structure for increased activity, and assessing its safety and efficacy .

Propiedades

IUPAC Name |

ethyl 2-[[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN5O3S/c1-2-31-22(30)16-8-3-4-9-17(16)24-19(29)13-32-20-11-10-18-25-26-21(28(18)27-20)14-6-5-7-15(23)12-14/h3-12H,2,13H2,1H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEXCVGSUARJRAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2924655.png)

![8-(4-Methylphenyl)-13-(prop-2-en-1-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2924657.png)

![N-[2-Hydroxy-3-(methylamino)propyl]-N-methyl-2-nitrobenzenesulfonamide](/img/structure/B2924658.png)

![2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2924661.png)

![7-methyl-6-oxo-N-(1-phenylethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2924663.png)

![2-(4-fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2924671.png)

![2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2924672.png)

![3-Methyl-1-(oxolan-2-ylmethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2924674.png)